molecular formula C9H10BrN2Na2O8P B1524944 5-Bromo-2'-deoxy-5'-uridylic acid disodium salt CAS No. 51432-32-7

5-Bromo-2'-deoxy-5'-uridylic acid disodium salt

Cat. No. B1524944
CAS RN: 51432-32-7
M. Wt: 431.04 g/mol
InChI Key: UBKAOEOILGHOCX-OJSHLMAWSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2’-deoxy-5’-uridylic acid disodium salt, also known as 5-BROMO-2’-DEOXYURIDINE-5’-MONOPHOSPHATE, SODIUM SALT, is a chemical compound with the molecular formula C9H10BrN2Na2O8P . It has a molecular weight of 431.04 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI key for this compound is UBKAOEOILGHOCX-OJSHLMAWSA-L . The canonical SMILES representation is C1C (C (OC1N2C=C (C (=O)NC2=O)Br)COP (=O) ( [O-]) [O-])O. [Na+]. [Na+] .

Scientific Research Applications

  • Synthesis and Biological Evaluation :Kumar et al. (1990) explored the synthesis of (E)-5-(2-Bromovinyl)-2'-deoxy-5'-O-(3-methyl-2-oxo-5-formyl-1,3,2- oxazaphosphacyclopentan-2-yl)uridine, which yields the 5'-nucleotide in vitro under physiological conditions. This compound and related derivatives were evaluated for biological properties in vitro and in vivo systems, although no evidence was found for the liberation of meaningful concentrations of the 5'-nucleotide by any of the compounds (Kumar et al., 1990).

  • Histological Studies :Pearson and Defendi (1957) used 5-Bromoindoxyl acetate, a derivative of 5-Bromo-2'-deoxy-5'-uridylic acid, as a substrate for the histochemical demonstration of esterases. This study revealed differences in the pH optimum compared to α-naphthyl and naphthol AS acetates, indicating the unique behavior of 5-bromo derivatives in histological studies (Pearson & Defendi, 1957).

  • Antiviral and Anticancer Properties :Goudgaon et al. (1993) investigated the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, including derivatives of 5-bromo-2'-deoxyuridine, for their ability to inhibit various enzymes such as dihydrouracil dehydrogenase and uridine phosphorylase. These compounds showed potential as inhibitors and exhibited modest selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon et al., 1993).

  • DNA Synthesis Studies :Gross and Rabinowitz (1969) utilized tritiated 5-bromo-2'-deoxyuridine for studying the synthesis of nuclear and mitochondrial deoxyribonucleic acid in rat liver. Their research provided insights into the semiconservative replication mechanism of mitochondrial DNA and the stability of this DNA during replication (Gross & Rabinowitz, 1969).

  • Cell Turnover Kinetics :Bonhoeffer et al. (2000) used 5-Bromo-2′-deoxyuridine (BrdU) to measure the turnover of cell populations in vivo. They developed a mathematical framework for the analysis of BrdU-labeling experiments, allowing for quantification of cell proliferation, cell loss, and cell input rates. This research is significant for understanding cell dynamics in various biological contexts (Bonhoeffer et al., 2000).

  • Radiosensitizing Properties :Makurat et al. (2016) conducted a study on 5-bromo-2'-deoxyuridine (5BrdU) and proposed a series of 5-substituted uracils that could serve as efficient radiosensitizers. They utilized density functional theory to predict the characteristics of these derivatives and their potential applicability in anticancer treatment (Makurat et al., 2016).

properties

IUPAC Name

disodium;[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKAOEOILGHOCX-OJSHLMAWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN2Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt

CAS RN

51432-32-7
Record name 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051432327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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